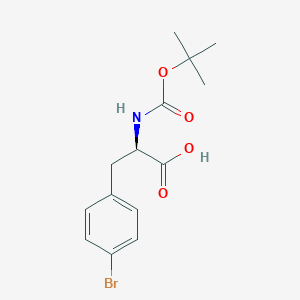

(R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

Chirality and Stereochemical Significance in D-Amino Acid Derivatives

Chirality is a fundamental concept in organic chemistry, and in the context of amino acids, it is of paramount importance. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, predominantly existing in the L-configuration in nature. The use of D-amino acids, such as the D-phenylalanine backbone of the title compound, is a deliberate strategy in synthetic chemistry. Peptides incorporating D-amino acids are known to exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acid residues. formulationbio.comlifetein.com This resistance to proteolysis can significantly prolong the half-life of peptide-based drugs in vivo. jpt.com

The incorporation of a D-amino acid can also induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. researchgate.net The constrained conformation of D-proline, for instance, is known to promote the formation of β-turns. lifetein.com The stereochemistry of D-amino acids is therefore a critical design element for creating peptides with improved pharmacokinetic profiles and specific conformational properties. jpt.com

The Role of Halogenation in Amino Acid Side Chains

The introduction of a bromine atom onto the phenyl ring of phenylalanine is a key modification that significantly influences the compound's physicochemical properties. Halogenation is a widely used strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.comscispace.com The bromine atom in Boc-4-bromo-D-phenylalanine enhances the hydrophobicity of the amino acid side chain, which can influence peptide folding and interactions with biological membranes. nih.govencyclopedia.pub

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to the stability of peptide-protein complexes. nih.gov Studies have shown that halogenation of phenylalanine residues can modulate peptide conformation and self-assembly properties. researchgate.netrsc.org For instance, the position and type of halogen substituent on the phenyl ring of phenylalanine derivatives have been shown to influence the rate of self-assembly and the mechanical properties of resulting hydrogels. rsc.org

Protective Group Strategies in Amino Acid Chemistry: Focus on Boc

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in peptide synthesis. Its role is to prevent the amino group from participating in unwanted side reactions during peptide bond formation. The Boc group is stable under a variety of reaction conditions but can be readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group for subsequent coupling reactions. This orthogonality is a cornerstone of modern peptide synthesis strategies. nih.gov The use of Boc-protected amino acids like Boc-4-bromo-D-phenylalanine is central to both solution-phase and solid-phase peptide synthesis (SPPS).

Historical Context and Evolution of Substituted Phenylalanine Research

The exploration of non-canonical amino acids (ncAAs), including substituted phenylalanines, has a rich history rooted in the desire to expand the chemical diversity of peptides and proteins. Early research focused on understanding the metabolic pathways of phenylalanine and the effects of its derivatives. The development of methods for the site-specific incorporation of ncAAs into proteins, pioneered by researchers like Schultz, revolutionized the field, allowing for the precise tailoring of protein function. nih.gov The synthesis of various halogenated amino acids has been a significant area of research, driven by their potential to create novel therapeutic agents and probes for studying biological systems. nih.gov The evolution of this field has provided chemists with a vast toolbox of building blocks, such as Boc-4-bromo-D-phenylalanine, for creating peptides with enhanced properties.

Current Research Landscape and Future Directions for Halogenated Phenylalanines

The current research landscape for halogenated phenylalanines is vibrant, with a strong focus on their application in drug discovery and materials science. nih.govnih.govresearchgate.net There is a growing interest in using these compounds to create peptides with improved stability, bioavailability, and target specificity. nih.govresearchgate.net The ability of halogen atoms to participate in halogen bonding is being increasingly exploited to enhance ligand-receptor interactions. nih.gov

Future directions point towards the development of more sophisticated "protein medicinal chemistry," where atomic-level changes, such as the introduction of halogenated amino acids, can dramatically improve the therapeutic properties of proteins. nih.govnih.govresearchgate.net The continued development of efficient synthetic methods for producing these and other non-canonical amino acids will be crucial for advancing this field. acs.org Furthermore, the use of halogenated amino acids in the design of self-assembling peptides for applications in biomaterials and nanotechnology is a promising area of ongoing research. rsc.org

Interactive Data Tables

Table 1: Physicochemical Properties of Boc-4-bromo-D-phenylalanine and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

|---|---|---|---|---|

| Boc-4-bromo-D-phenylalanine | 79561-82-3 | C14H18BrNO4 | 344.20 | Off-white crystalline powder |

| 4-Bromo-DL-phenylalanine | 14091-15-7 | C9H10BrNO2 | 244.09 | White to pale white powder |

| N-Boc-4-bromo-L-phenylalanine | 62129-39-9 | C14H18BrNO4 | 344.20 | White powder |

Data sourced from multiple chemical suppliers and databases.

Table 2: Spectroscopic Data for Phenylalanine Derivatives

| Compound | Technique | Solvent | Key Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| (S)-N-Boc-4-boronophenylalanine | 1H NMR | DMSO-d6 | 8.0 (s, 2H), 7.7 (d, J=7.8 Hz, 2H), 7.2 (d, J=7.8 Hz, 2H), 7.0 (d, J=8.4 Hz, 2H), 4.1 (m, 1H), 3.0 (dd, J=13.8, 4.5 Hz, 1H), 2.8 (dd, J=13.7, 10.3 Hz, 1H), 1.3 (s, 9H) | google.com |

| (S)-N-Boc-4-boronophenylalanine | 13C NMR | DMSO-d6 | 173.63, 155.48, 139.96, 134.06, 131.96, 128.18, 78.13, 55.06, 36.53, 28.19 | google.com |

| 4-Bromo-L-phenylalanine | 1H NMR | D2O + NaOH | 7.34 (d, 2H, ArH, J=8 Hz), 7.00 (d, 2H, ArH, J=8 Hz), 3.28-3.33 (m, 1H, CHNH2), 2.75 (dd, 1H, CHH, J=16, 8 Hz), 2.65 (dd, 1H, CHH, J=16, 8 Hz) | guidechem.com |

Table 3: Impact of Halogenation on Peptide Properties

| Peptide Modification | Observed Effect | Research Focus | Reference |

|---|---|---|---|

| Introduction of 4-bromophenylalanine | Allows for subsequent palladium-catalyzed cross-coupling reactions on unprotected peptides. | Bioconjugation | rsc.orgnih.gov |

| Halogenation of phenylalanine in hydrogelators | Influences self-assembly and mechanical properties of hydrogels. | Materials Science | rsc.org |

| Substitution with 4-bromophenylalanine in a bicyclic peptide | Resulted in a plasma half-life of 6 hours in mice. | Pharmacokinetics | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNOXUAEIPUJMK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427239 | |

| Record name | 4-Bromo-N-(tert-butoxycarbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79561-82-3 | |

| Record name | 4-Bromo-N-(tert-butoxycarbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of Boc-4-bromo-D-phenylalanine

The primary challenge in synthesizing Boc-4-bromo-D-phenylalanine lies in controlling the stereochemistry at the α-carbon to selectively produce the D-enantiomer. Various asymmetric synthesis methodologies have been developed to achieve this with high enantiomeric excess (ee).

Achieving stereoselective bromination is a critical step. Direct bromination of phenylalanine derivatives often targets the β-position if the α-position is sterically hindered or electronically deactivated. For instance, studies on N-phthaloyl derivatives of phenylalanine have shown that bromination occurs regiospecifically at the β-position. researchgate.net Therefore, strategies for synthesizing 4-bromo-D-phenylalanine typically involve starting with an already brominated precursor, such as 4-bromobenzyl bromide, rather than attempting a late-stage selective bromination of the phenylalanine aromatic ring. This precursor can then be incorporated into an asymmetric synthesis framework to build the chiral amino acid structure.

Enantioselective methods are crucial for establishing the desired D-configuration. One prominent method is the asymmetric alkylation of a glycine (B1666218) Schiff base, such as tert-butyl N-(diphenylmethylene)glycinate, using a chiral phase-transfer catalyst. nih.gov Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have proven effective in catalyzing the alkylation with substituted benzyl (B1604629) bromides, including those with halogen substituents. nih.gov By selecting the appropriate enantiomer of the catalyst, either the D- or L-amino acid derivative can be synthesized with high yield and enantioselectivity. nih.gov

Biocatalytic methods also offer powerful and highly selective routes. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs), for example, can be engineered for the asymmetric hydroamination of cinnamic acids. nih.govresearchgate.netnih.gov While wild-type PALs typically produce L-phenylalanines, engineered variants can be developed to favor the formation of D-phenylalanines from corresponding 4-bromocinnamic acid precursors. nih.gov Another biocatalytic strategy involves the stereoinversion of L-amino acids. A cascade reaction using an L-amino acid deaminase followed by a stereoselective reductive amination with a D-amino acid dehydrogenase can convert an L-phenylalanine precursor into D-phenylalanine with excellent enantiomeric excess. rsc.org

Diastereoselective approaches often employ a chiral auxiliary to direct the stereochemical outcome of a reaction. A well-established method is the alkylation of a chiral glycine enolate equivalent. For instance, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine was achieved via the alkylation of a sultam derivative of Boc-sarcosinate. nih.gov This strategy uses a camphor-derived sultam as a chiral auxiliary. The levorotatory sultam reliably directs the alkylation to produce the (S)-configuration amino acid with high optical purity. nih.gov A similar strategy could be applied to synthesize Boc-4-bromo-D-phenylalanine by using the appropriate enantiomer of the chiral auxiliary and 4-bromobenzyl bromide as the alkylating agent.

Achieving high enantiomeric purity requires careful optimization of reaction parameters. In phase-transfer catalyzed asymmetric alkylations, factors such as the catalyst structure, solvent, temperature, and base are critical. nih.gov Research on the synthesis of phenylalanine derivatives has shown that modifying the catalyst and lowering the reaction temperature can significantly improve enantioselectivity. nih.gov For example, in the alkylation of a glycine Schiff base with benzyl bromides, decreasing the temperature from room temperature to -40 °C led to an increase in enantiomeric excess from 94% to 97%. nih.gov

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 1f | rt | 24 | 94 | 94 |

| 2 | 1f | -20 | 48 | 97 | 96 |

| 3 | 1f | -40 | 72 | 95 | 97 |

| 4 | 1f | -60 | 72 | 87 | 92 |

Modern synthetic chemistry has introduced novel catalytic systems that can be applied to the synthesis of brominated phenylalanines. Asymmetric catalysis is a cornerstone for creating enantiopure molecules with high selectivity. frontiersin.orgchiralpedia.com

Biocatalysis : Engineered enzymes, such as PALs and D-amino acid transaminases, offer highly selective and environmentally benign routes. nih.govnih.gov Directed evolution and structure-based engineering of these enzymes have expanded their substrate scope and enhanced their enantioselectivity for non-natural amino acids. researchgate.netnih.gov

Phase-Transfer Catalysis : The development of advanced chiral phase-transfer catalysts, like Maruoka and Cinchona alkaloid-based catalysts, has enabled highly efficient and enantioselective alkylations for the synthesis of α-amino acids. nih.govnih.gov

Metallaphotoredox Catalysis : This emerging field combines photoredox catalysis with transition metal catalysis to forge challenging bonds under mild conditions. frontiersin.org A photocatalytic cross-electrophile coupling between a bromoalkyl intermediate derived from serine and an aryl halide (like 1,4-dibromobenzene) can produce unnatural phenylalanine analogues with high optical purity. princeton.edu

Flow Chemistry : Integrating asymmetric catalysis into continuous flow systems allows for precise control over reaction conditions, which can enhance efficiency and selectivity. umontreal.canih.gov This technology is particularly useful for optimizing reaction parameters and for the scalable synthesis of valuable compounds. princeton.edu

Protection and Deprotection Chemistry of Boc-4-bromo-D-phenylalanine

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis, particularly in peptide chemistry, due to its stability under many reaction conditions and its facile removal under specific acidic conditions. jk-sci.comresearchgate.net

The protection of the amino group of 4-bromo-D-phenylalanine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The reaction conditions are flexible, often using solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile, with bases such as sodium bicarbonate or triethylamine. jk-sci.comfishersci.co.uk The process is generally high-yielding and proceeds under mild conditions. chemicalbook.com

Deprotection, or the removal of the Boc group, is efficiently accomplished under anhydrous acidic conditions. organic-chemistry.org A common method involves treating the Boc-protected amino acid with a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comacsgcipr.org The mechanism involves protonation of the carbamate (B1207046), followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. acsgcipr.org Alternatively, hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297) can be used. fishersci.co.uk The presence of the bromo-substituent on the phenyl ring does not typically interfere with standard Boc protection or deprotection protocols.

A potential issue during acidic deprotection is the formation of a tert-butyl cation, which can alkylate nucleophilic sites on the substrate. acsgcipr.org Scavengers may be added to prevent such side reactions. organic-chemistry.org

Mechanistic Studies of Boc Group Introduction and Removal

The introduction and removal of the Boc protecting group are fundamental operations governed by distinct mechanistic pathways.

Boc Group Introduction: The most common method for protecting an amine with a Boc group involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). total-synthesis.comfishersci.co.uk The mechanism is a straightforward nucleophilic acyl substitution. The amino group of the 4-bromo-D-phenylalanine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. chemistrysteps.com This forms a tetrahedral intermediate. Subsequently, a carbonate ion is eliminated as a leaving group. chemistrysteps.com This leaving group can then deprotonate the nitrogen, or it can spontaneously decarboxylate to release carbon dioxide and form a tert-butoxide anion, which then acts as a base to complete the reaction, yielding the stable N-Boc-protected amino acid. total-synthesis.comchemistrysteps.com The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. total-synthesis.com The reaction is typically carried out under mild basic conditions, using bases like sodium hydroxide (B78521) or triethylamine, in solvents such as water, THF, or dioxane. fishersci.co.uk

Boc Group Removal (Deprotection): The Boc group is prized for its stability in basic and nucleophilic conditions but its lability under acidic conditions. total-synthesis.comnih.gov Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent. fishersci.co.ukwikipedia.org

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.com This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent ether C-O bond. The key step is the fragmentation of the protonated carbamate. This process is facilitated by the formation of a highly stable tertiary carbocation, the tert-butyl cation, and the concurrent release of the unstable carbamic acid, which readily decarboxylates to give the free amine and carbon dioxide. total-synthesis.comchemistrysteps.com

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic residues in a peptide chain, such as tryptophan or methionine. total-synthesis.com To prevent these unwanted reactions, "scavengers" like anisole, thioanisole, or thiophenol are often added to the deprotection mixture to trap the reactive cation. total-synthesis.comorganic-chemistry.org

Chemoselective Boc Protection Strategies

Chemoselectivity is a critical consideration in the synthesis of complex molecules. The Boc group allows for highly chemoselective protection of amino groups. Given that amines are generally more nucleophilic than other common functional groups like alcohols or thiols, the N-tert-butoxycarbonylation reaction can be performed with high selectivity. total-synthesis.com

Strategies for achieving chemoselective Boc protection often involve careful selection of reagents and reaction conditions. For instance, using (Boc)₂O under controlled basic conditions allows for the preferential protection of a primary or secondary amine in the presence of hydroxyl or even thiol groups, without the need for protecting those other functionalities. organic-chemistry.org Ionic liquids have also been shown to catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity, reportedly by activating the (Boc)₂O through hydrogen bonding. organic-chemistry.org This allows for the protection of amino groups while leaving other acid-sensitive groups intact.

Mild Deprotection Methodologies for Boc-Protected Amino Acids

While strong acids like TFA are effective for Boc removal, their harshness can be detrimental to sensitive substrates. rsc.orgrsc.org This has driven the development of milder deprotection methodologies that offer greater functional group tolerance. rsc.orgthieme-connect.com These methods are particularly valuable when other acid-labile protecting groups are present in the molecule. rsc.org

Several milder alternatives to TFA have been reported:

Aqueous Phosphoric Acid: This reagent has been found to efficiently deprotect various Boc-protected amines, preserving the stereochemical integrity of amino acids. thieme-connect.comsemanticscholar.org

Oxalyl Chloride in Methanol (B129727): This system provides a mild and selective method for removing the N-Boc group from a wide range of compounds at room temperature. nih.govrsc.org

Lewis Acids: A variety of Lewis acids, such as ZnBr₂, AlCl₃, TMSI, and SnCl₄, can effect the cleavage of the Boc group under non-protic conditions. wikipedia.orgsemanticscholar.org For example, sequential treatment with trimethylsilyl (B98337) iodide (TMSI) followed by methanol is an effective method for substrates where other techniques are too harsh. wikipedia.org

Silica Gel or Montmorillonite K10 Clay: These solid acid catalysts can be used for the deprotection of thermally sensitive compounds under relatively mild conditions. rsc.orgsemanticscholar.org

| Reagent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Phosphoric Acid (H₃PO₄) | THF, Room Temperature | Mild, high functional group tolerance, preserves stereochemistry. | thieme-connect.comsemanticscholar.org |

| Oxalyl Chloride/(COCl)₂ in Methanol | Methanol, Room Temperature | Mild, selective, effective for diverse substrates. | nih.govrsc.org |

| Trimethylsilyl Iodide (TMSI) | CH₂Cl₂, followed by MeOH | Useful for sensitive substrates where other methods fail. | wikipedia.org |

| Zinc Bromide (ZnBr₂) | CH₂Cl₂, Room Temperature | Mild Lewis acid condition. | semanticscholar.org |

| Silica Gel | Low pressure, heat | Effective for thermally-sensitive heterocycles. | rsc.org |

Compatibility of Boc Group with Diverse Reaction Environments

A significant advantage of the Boc protecting group is its robustness across a wide spectrum of reaction conditions. It is notably stable towards:

Basic Conditions: The Boc group is resistant to hydrolysis by bases, making it compatible with reactions employing reagents like sodium hydroxide or piperidine. This stability is a key feature that allows its use in orthogonal protection schemes with base-labile groups like Fmoc. nih.govorganic-chemistry.org

Nucleophilic Attack: It is stable towards most nucleophiles. organic-chemistry.org

Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz or Z) group, which is readily cleaved by hydrogenolysis (H₂/Pd), the Boc group is completely stable under these conditions. total-synthesis.comnih.gov This allows for the selective deprotection of a Cbz group in the presence of a Boc group.

This broad compatibility makes Boc-protected amino acids like Boc-4-bromo-D-phenylalanine versatile building blocks. The Boc group can withstand the conditions required for many common organic transformations, including esterifications, amide bond formations, and various carbon-carbon bond-forming reactions, allowing for extensive modification of other parts of the molecule before the final deprotection of the amino group.

Development of Orthogonal Protecting Group Strategies

Orthogonal protection is a synthetic strategy that employs multiple protecting groups within a single molecule, where each type of group can be removed by a specific chemical reaction without affecting the others. jocpr.comfiveable.me This concept is crucial for the regioselective synthesis of complex molecules like peptides. jocpr.com

The Boc group is a central component of several orthogonal protection schemes due to its unique removal condition (acidolysis). total-synthesis.com The most prominent examples include:

Boc/Fmoc Strategy: In this widely used pairing, the Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine). jocpr.comresearchgate.net This orthogonality is the foundation of the dominant strategy in modern solid-phase peptide synthesis (SPPS). bachem.com

Boc/Cbz Strategy: Here, the Boc group is removed with acid, while the benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This allows for selective deprotection at different stages of a synthesis.

Boc/Alloc Strategy: The allyloxycarbonyl (Alloc) group is another useful partner, as it is removed under neutral conditions using a palladium(0) catalyst. total-synthesis.comub.edu

These strategies allow chemists to precisely control which amino group is deprotected at any given step, enabling the controlled, stepwise assembly of peptide chains or the selective modification of specific sites within a molecule. fiveable.me

Advanced Functional Group Interconversions on Boc-4-bromo-D-phenylalanine

The presence of a bromine atom on the phenyl ring of Boc-4-bromo-D-phenylalanine opens up a vast array of possibilities for further molecular diversification. The bromo substituent serves as a versatile chemical handle for introducing new functional groups and building molecular complexity through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The aryl bromide moiety in Boc-4-bromo-D-phenylalanine is an excellent substrate for several of these transformations, including the Suzuki, Heck, and Sonogashira reactions. rsc.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide (in this case, the aryl bromide) with an organoboron compound, such as a boronic acid or boronic ester. rsc.orgnih.gov It is widely used due to its mild reaction conditions and the commercial availability of a vast library of boronic acids. nih.gov By applying the Suzuki coupling to Boc-4-bromo-D-phenylalanine, a diverse range of aryl, heteroaryl, or vinyl groups can be introduced at the 4-position of the phenyl ring. rsc.orgmdpi.com For example, coupling with phenylboronic acid would yield Boc-D-biphenylalanine. Research has demonstrated successful Suzuki-Miyaura couplings on similar substrates like N-Boc-4-iodophenylalanine, highlighting the feasibility of this transformation. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkenyl substituents onto the phenyl ring of the amino acid. For instance, reacting Boc-4-bromo-D-phenylalanine with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. nih.govmasterorganicchemistry.com The reaction typically exhibits high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying the Sonogashira coupling to Boc-4-bromo-D-phenylalanine allows for the direct installation of an alkynyl group onto the aromatic ring. This functional group can serve as a precursor for further transformations or be a key component of the final target molecule. acs.orgresearchgate.net Studies have shown successful Sonogashira couplings on iodophenylalanine-containing peptides, indicating the applicability of this method to the bromo-analog. nih.gov

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Biaryl or Styrenyl derivative | Pd Catalyst, Base (e.g., K₂CO₃, K₃PO₄) |

| Heck | Alkene (e.g., Styrene) | Substituted Alkene (Stilbene derivative) | Pd Catalyst, Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N) |

Stille Coupling with Organostannanes

The Stille coupling provides another robust method for C-C bond formation by reacting Boc-4-bromo-D-phenylalanine with an organostannane (R-SnR'₃) reagent catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups, including carboxylic acids and amides present in amino acid derivatives. jk-sci.comyoutube.com

The catalytic cycle is well-understood and involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orgresearchgate.net While highly effective, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture. jk-sci.comyoutube.com

Table 2: General Parameters for Stille Coupling of Aryl Bromides

| Catalyst | Ligand | Solvent | Temperature (°C) | Notes | Reference |

| Pd(PPh₃)₄ | PPh₃ (or none) | Toluene, Dioxane, or DMF | 80-110 | Broad functional group tolerance. | wikipedia.orgresearchgate.net |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | Room Temp - 100 | Effective for a range of aryl halides. | jk-sci.com |

Heck and Sonogashira Coupling Variants

Heck Coupling: The Mizoroki-Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond with Boc-4-bromo-D-phenylalanine. nih.govorganic-chemistry.org This reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand, to couple the aryl bromide with an alkene, leading to a substituted styrenyl-phenylalanine derivative. masterorganicchemistry.com The reaction is highly valuable for generating substituted alkenes with predictable stereochemistry, usually favoring the E-isomer. organic-chemistry.orgfrontiersin.org Modern protocols have been developed using various palladium sources and ligands to improve efficiency and broaden the substrate scope, even allowing for reactions in greener solvents like ethanol (B145695) or water. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for coupling Boc-4-bromo-D-phenylalanine with terminal alkynes to form aryl-alkyne structures. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.gov This methodology has been successfully applied to peptide side chains, demonstrating its compatibility with sensitive biomolecules. acs.orgnih.gov Copper-free variants have also been developed to avoid potential issues associated with copper toxicity and side reactions like Glaser coupling. nih.gov

Table 3: Comparison of Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Key Features | Reference |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Forms C(sp²)-C(sp²) bonds; often stereoselective for E-alkenes. | nih.govmasterorganicchemistry.com |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₂NH | Forms C(sp²)-C(sp) bonds; mild conditions, high yields. | organic-chemistry.orgacs.org |

C-N and C-O Cross-Coupling Reactions

The bromine atom of Boc-4-bromo-D-phenylalanine is also a substrate for carbon-heteroatom bond-forming reactions, allowing for the synthesis of arylamines and aryl ethers.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and heterocycles. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst, a specialized phosphine ligand (e.g., Josiphos, XPhos), and a base. nih.gov This transformation is crucial for synthesizing derivatives where the 4-position is substituted with a nitrogen-containing moiety.

Ullmann Condensation: An older but still relevant method for C-N and C-O bond formation is the copper-catalyzed Ullmann condensation. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts and are often used to couple aryl halides with alcohols (to form ethers) or amines (the Goldberg variation). wikipedia.orgnih.govorganic-chemistry.org Recent advancements have introduced ligand-assisted protocols that allow the reaction to proceed under milder conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, for SNAr to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. libretexts.org

Boc-4-bromo-D-phenylalanine lacks strong electron-withdrawing groups on its phenyl ring. The bromo substituent and the alkyl side chain are not sufficiently activating to stabilize the negative charge of the Meisenheimer complex. Consequently, the aryl bromide is considered unactivated, and it is generally resistant to classical SNAr reactions with common nucleophiles under standard conditions. researchgate.net While some SNAr reactions on unactivated aryl halides have been reported, they typically require extremely strong nucleophiles, high temperatures, or specialized catalytic systems that operate outside the traditional addition-elimination mechanism. researchgate.net Therefore, for functionalization at the C4 position, palladium- or copper-catalyzed cross-coupling reactions are overwhelmingly the preferred synthetic strategies.

Transformation of Carboxyl and Amine Functionalities

The amino acid core of Boc-4-bromo-D-phenylalanine contains two key functional groups, the N-terminal amine protected as a Boc-carbamate and the C-terminal carboxylic acid, which can be modified using standard organic and peptide chemistry techniques.

Carboxyl Group Transformations: The carboxylic acid is a versatile handle for chain extension. It readily participates in:

Esterification: Reaction with an alcohol under acidic conditions (e.g., HCl in MeOH) or using coupling agents can form the corresponding ester.

Amide Bond Formation: This is the cornerstone of peptide synthesis. The carboxylic acid can be coupled with a free amine of another amino acid or amine-containing molecule using a wide variety of peptide coupling reagents (e.g., HATU, HBTU, EDC) to form a stable amide bond. rsc.org

Amine Group Transformations: The Boc protecting group is strategically chosen for its stability under many reaction conditions (e.g., basic, nucleophilic) while being easily removable under acidic conditions. organic-chemistry.org

Deprotection: The Boc group is typically cleaved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane or ethyl acetate. fishersci.co.ukmasterorganicchemistry.comjk-sci.com This releases the free amine, which can then be used in subsequent reactions, such as peptide coupling. Alternative, non-acidic deprotection methods exist for substrates with acid-sensitive moieties, though they are less common. sci-hub.se

Table 4: Common Functional Group Transformations

| Functional Group | Transformation | Reagents | Product | Reference |

| Carboxylic Acid | Amide Coupling | Amine, HATU, DIPEA | Amide / Peptide | rsc.org |

| Carboxylic Acid | Esterification | Alcohol, H⁺ or TMSCl | Ester | researchgate.net |

| Boc-Amine | Deprotection | TFA in DCM or 4M HCl in Dioxane | Primary Amine Salt | fishersci.co.ukcommonorganicchemistry.com |

Regioselective Modifications of the Phenylalanine Side Chain

The primary site for regioselective modification on the side chain of Boc-4-bromo-D-phenylalanine is the C4-position of the phenyl ring, leveraging the presence of the bromine atom. The palladium- and copper-catalyzed cross-coupling reactions discussed previously (Sections 2.3.1.1–2.3.1.4) are the principal methods for achieving this functionalization. By choosing the appropriate coupling partner—a boronic acid, organostannane, alkene, alkyne, amine, or alcohol—a vast array of substituents can be introduced with high regioselectivity at the para-position of the phenyl ring. This strategy allows for the precise engineering of the amino acid's properties for applications in drug discovery and materials science. Further modifications on the phenyl ring, for instance at the ortho-positions, are more challenging and would require different strategies, such as directed ortho-metalation, which may be complicated by the existing functional groups.

Derivatization for Spectroscopic Probes and Labeling Studies

The strategic modification of Boc-4-bromo-D-phenylalanine into spectroscopic probes and for labeling studies represents a significant area of research, enabling the investigation of biological systems with high precision. The presence of the bromine atom on the phenyl ring provides a reactive handle for the introduction of various fluorophores and other spectroscopic labels through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These methodologies allow for the creation of a diverse array of probes with tailored photophysical properties.

The general approach involves the coupling of Boc-4-bromo-D-phenylalanine with a fluorescent moiety, which can be an arylboronic acid (in the case of Suzuki coupling) or a terminal alkyne (for Sonogashira coupling). This versatility allows for the incorporation of a wide range of fluorescent reporters, including coumarins, pyrenes, and dansyl groups, into the amino acid scaffold. The resulting fluorescent amino acids can then be incorporated into peptides or used as standalone probes to study protein structure, function, and localization within cellular environments.

Research Findings in Derivatization for Spectroscopic Applications

While specific studies commencing directly with Boc-4-bromo-D-phenylalanine are not extensively detailed in publicly available literature, a wealth of research on analogous compounds, such as N-Boc-4-iodo-L-phenylalanine and other bromo- and iodo-substituted phenylalanines, provides a strong basis for the synthetic strategies and expected outcomes. These studies consistently demonstrate the efficacy of palladium-catalyzed methods for the synthesis of fluorescent amino acid derivatives.

For instance, the Suzuki coupling of N-Boc-p-iodo-L-phenylalanine with various arylboronic acids has been successfully employed to synthesize biaryl amino acids with significant fluorescence. Similarly, the Sonogashira coupling of iodo-phenylalanine containing peptides with fluorescent alkynes has been established as a robust method for site-specific labeling. These reactions are generally high-yielding and proceed under conditions that preserve the stereochemistry of the amino acid.

The photophysical properties of the resulting probes are highly dependent on the nature of the attached fluorophore and the local environment. For example, coumarin (B35378) derivatives are known for their sensitivity to solvent polarity, which can be exploited to probe changes in the microenvironment of a peptide or protein. Pyrene-based probes often exhibit excimer formation, providing a means to study intermolecular interactions and conformational changes.

Below are illustrative data tables based on analogous derivatization reactions, showcasing the types of spectroscopic properties that can be expected from probes derived from Boc-4-bromo-D-phenylalanine.

Table 1: Illustrative Spectroscopic Properties of Fluorescent Probes via Suzuki Coupling

| Precursor | Coupled Fluorophore (Boronic Acid) | Resulting Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| Boc-4-bromo-D-phenylalanine | Phenylboronic acid | Boc-4-phenyl-D-phenylalanine | ~280 | ~350 | ~0.15 |

| Boc-4-bromo-D-phenylalanine | 2-Naphthylboronic acid | Boc-4-(2-naphthyl)-D-phenylalanine | ~295 | ~365 | ~0.25 |

| Boc-4-bromo-D-phenylalanine | Pyrene-1-boronic acid | Boc-4-(pyren-1-yl)-D-phenylalanine | ~345 | ~375, ~395 | ~0.60 |

| Boc-4-bromo-D-phenylalanine | Coumarin-3-boronic acid | Boc-4-(coumarin-3-yl)-D-phenylalanine | ~350 | ~450 | ~0.75 |

Table 2: Illustrative Spectroscopic Properties of Fluorescent Probes via Sonogashira Coupling

| Precursor | Coupled Fluorophore (Alkyne) | Resulting Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| Boc-4-bromo-D-phenylalanine | Phenylacetylene | Boc-4-(phenylethynyl)-D-phenylalanine | ~295 | ~370 | ~0.20 |

| Boc-4-bromo-D-phenylalanine | 1-Ethynylpyrene | Boc-4-(pyren-1-ylethynyl)-D-phenylalanine | ~360 | ~385, ~405 | ~0.70 |

| Boc-4-bromo-D-phenylalanine | Dansylacetylene | Boc-4-(dansylethynyl)-D-phenylalanine | ~340 | ~520 | ~0.55 |

| Boc-4-bromo-D-phenylalanine | 7-Ethynylcoumarin | Boc-4-(coumarin-7-ylethynyl)-D-phenylalanine | ~365 | ~460 | ~0.80 |

These derivatization strategies underscore the utility of Boc-4-bromo-D-phenylalanine as a versatile building block for the creation of sophisticated molecular tools for biological and chemical research. The ability to introduce a wide range of spectroscopic probes with diverse photophysical properties opens up numerous avenues for investigating complex biological processes with high sensitivity and specificity.

Boc 4 Bromo D Phenylalanine As a Versatile Building Block in Complex Molecular Architectures

Applications in Peptide Synthesis

The primary application of Boc-4-bromo-D-phenylalanine is as a building block in the synthesis of peptides. chemimpex.com Its incorporation into a peptide chain can significantly influence the final molecule's structure, stability, and biological activity.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-4-bromo-D-phenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating synthetic peptides. hongtide.com In the Boc/Bzl (benzyl) protection strategy, the peptide is assembled on a solid resin support. The process involves repeated cycles of deprotecting the N-terminal Boc group with an acid like trifluoroacetic acid (TFA), neutralizing the resulting amine, and coupling the next Boc-protected amino acid. hongtide.compeptide.com Boc-4-bromo-D-phenylalanine is well-suited for this methodology, allowing for its precise placement within a peptide sequence. chemimpex.com

The formation of the peptide bond between Boc-4-bromo-D-phenylalanine and the growing peptide chain is a critical step that requires a coupling reagent to activate the carboxylic acid group. The choice of reagent and conditions can significantly impact the reaction's efficiency and the purity of the final product. Common coupling reagents are categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.

Key considerations for optimization include:

Reagent Type: Phosphonium and aminium/uronium salts like HBTU, HATU, and PyBOP are often preferred for their high efficiency and rapid reaction times, especially for sterically hindered amino acids.

Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently used with coupling reagents to improve reaction rates and, crucially, to suppress side reactions like racemization. peptide.com

Base: A non-nucleophilic base, typically diisopropylethylamine (DIEA), is required to neutralize the protonated amine on the resin and facilitate the coupling reaction. peptide.com

Solvent: N,N-Dimethylformamide (DMF) is the most common solvent used in SPPS due to its excellent solvating properties.

Table 1: Comparison of Common Coupling Reagents for SPPS

| Reagent/Additive | Type | Advantages | Potential Disadvantages |

|---|---|---|---|

| DCC/HOBt | Carbodiimide | Inexpensive and effective. | Produces insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |

| HBTU/HOBt | Aminium/Uronium Salt | Highly efficient, fast reactions, byproducts are soluble. | Can cause guanidinylation of the free N-terminal amine if pre-activation is slow or excess reagent is used. |

| HATU/HOAt | Aminium/Uronium Salt | More reactive than HBTU due to the HOAt leaving group; excellent for difficult couplings. | Higher cost compared to HBTU. |

| PyBOP | Phosphonium Salt | High coupling efficiency, does not cause guanidinylation. | Byproducts can sometimes be challenging to remove completely. |

| DEPBT | Phosphonium Salt | Known for its remarkable resistance to racemization. thaiscience.info | May have slower reaction kinetics compared to aminium/uronium salts. |

For a sterically hindered or electron-deficient amino acid like Boc-4-bromo-D-phenylalanine, a more powerful activating agent such as HATU is often employed to ensure the coupling reaction goes to completion.

Racemization, the conversion of a chiral amino acid from one enantiomer to another (e.g., D to L), is a significant risk during the activation step of peptide synthesis. peptide.com The activation of the carboxylic acid makes the alpha-proton more acidic and susceptible to removal by a base, leading to a loss of stereochemical integrity. peptide.comnih.gov For D-amino acids like Boc-4-bromo-D-phenylalanine, preventing racemization is essential to ensure the final peptide has the correct three-dimensional structure and biological function.

Several strategies are employed to minimize this side reaction:

Use of Additives: The addition of HOBt or HOAt is a standard practice to suppress racemization. peptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than other activated forms.

Choice of Coupling Reagent: Certain coupling reagents are known to result in lower levels of racemization. For instance, phosphonium-based reagents like DEPBT are particularly effective at mediating amide bond formation with minimal epimerization. thaiscience.info

Controlling Temperature: Lowering the reaction temperature during the coupling step can reduce the rate of racemization. This is particularly relevant in microwave-assisted SPPS, where elevated temperatures can accelerate both the desired coupling and the undesired racemization. researchgate.net

Base Selection: The choice and amount of base can influence racemization. Using a hindered base like 2,4,6-collidine or carefully controlling the stoichiometry of a base like DIEA can help minimize the risk.

The bromine atom on the phenyl ring of Boc-4-bromo-D-phenylalanine is not merely a passive substituent; it is a versatile chemical handle for creating more complex molecular architectures, such as cyclic peptides. mdpi.org Cyclization can enhance a peptide's metabolic stability, receptor binding affinity, and bioavailability.

A primary strategy for utilizing the bromo-substituent is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, a linear peptide containing both Boc-4-bromo-D-phenylalanine and another appropriately functionalized amino acid (e.g., a boronic acid-containing phenylalanine) is synthesized on a solid support. An intramolecular Suzuki-Miyaura reaction can then be performed to form a rigid biaryl bond, effectively cyclizing the peptide. This method allows for the creation of conformationally constrained peptides and peptidomimetics with unique structural features. mdpi.org

Solution-Phase Peptide Synthesis Utilizing Boc-4-bromo-D-phenylalanine

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. springernature.com In this method, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before proceeding to the next cycle of deprotection and coupling.

The general procedure for incorporating Boc-4-bromo-D-phenylalanine in solution-phase synthesis involves:

Activating the carboxyl group of Boc-4-bromo-D-phenylalanine using a coupling reagent (e.g., TBTU, EDC) and an additive (e.g., HOBt). nih.gov

Reacting the activated amino acid with the free amine of another amino acid ester or peptide fragment in the presence of a base like DIEA. nih.gov

Purifying the resulting dipeptide by extraction and chromatography.

Selectively deprotecting either the N-terminal Boc group (with TFA) or the C-terminal ester group (by saponification) to allow for further chain elongation.

This method requires careful purification at each step but offers flexibility and is sometimes necessary for complex peptide structures. springernature.com

Impact of 4-Bromo-D-phenylalanine on Peptide Conformation and Stability

The incorporation of 4-bromo-D-phenylalanine into a peptide sequence has profound effects on its three-dimensional structure and stability, arising from both its D-configuration and the properties of the bromo-substituent.

D-Amino Acid Configuration: D-amino acids are known to disrupt common secondary structures like α-helices and β-sheets. Instead, they often act as "turn-inducers," promoting the formation of β-turns. This ability to introduce specific conformational kinks is a powerful tool in peptide design, allowing chemists to create peptides that mimic the loops of natural proteins or adopt specific folded structures necessary for biological activity.

4-Bromo Substituent: The bromine atom at the para-position of the phenyl ring influences conformation through several mechanisms:

Steric and Electronic Effects: The bulky and electron-withdrawing nature of the bromine atom can alter the rotational freedom of the phenylalanine side chain and influence local electronic interactions.

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction where it acts as an electrophilic region and interacts with a nucleophilic atom (like oxygen or nitrogen) in another part of the peptide or a receptor.

Hydrophobic Interactions: The bromo-phenyl group is highly hydrophobic and can participate in favorable hydrophobic or CH-π interactions, which can stabilize a peptide's folded state. nih.gov

Research on cyclic peptides containing 4-substituted phenylalanine residues has shown a direct correlation between the electronic properties of the substituent and the peptide's global conformation. For instance, electron-donating substituents tend to strengthen CH-π interactions and promote a more folded peptide structure by reducing the entropic penalty of folding.

Design of Peptide-Based Drugs and Biologically Active Peptides

Boc-4-bromo-D-phenylalanine is a crucial non-natural amino acid derivative utilized in the synthesis of peptide-based drugs and biologically active peptides. chemimpex.com Its incorporation into peptide chains can significantly influence their conformational properties, stability, and biological activity. The presence of the bromine atom on the phenyl ring and the D-configuration of the amino acid are key features that medicinal chemists exploit to design peptides with enhanced therapeutic potential.

The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a standard method for assembling peptides in a controlled manner. The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which is a significant advantage for developing peptide drugs with improved in vivo stability and bioavailability.

One area of application is in the development of novel antibacterial agents. For instance, Boc-protected dipeptides containing phenylalanine and tryptophan residues have been synthesized and shown to possess broad-spectrum antibacterial activity. nih.gov These peptides exhibit biofilm eradication and disruption capabilities, along with membrane permeabilization effects on bacteria. nih.gov

Another significant application is in the design of analogs of naturally occurring peptides to modulate their receptor interactions. For example, endomorphin-2 (EM-2) is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor. Researchers have synthesized EM-2 analogs by replacing the native phenylalanine residues with modified versions, including (Z)-α,β-didehydro-phenylalanine (ΔZPhe), to investigate the structure-activity relationships. nih.gov One such analog, Tyr-Pro-Phe-ΔZPhe-NH2, demonstrated high µ-opioid receptor selectivity and agonist activity comparable to the native peptide. nih.gov

The synthesis of these complex peptides often involves a solution-phase strategy, where protected amino acid building blocks, such as Boc-4-bromo-D-phenylalanine, are coupled sequentially. nih.gov The choice of protecting groups and coupling reagents is critical to ensure high yields and purity of the final peptide. nih.gov

The following table provides examples of biologically active peptides where derivatives of phenylalanine, similar in modification strategy to Boc-4-bromo-D-phenylalanine, are incorporated.

| Peptide Class | Example of Modification | Biological Activity |

| Antibacterial Peptides | Boc-Phe-Trp-OMe | Broad-spectrum antibacterial, biofilm eradication nih.gov |

| Opioid Peptides | Tyr-Pro-Phe-ΔZPhe-NH2 | High µ-opioid receptor selectivity and agonist activity nih.gov |

Peptide Ligand Design for Receptor Interactions and Enzyme Inhibition

The unique structural features of Boc-4-bromo-D-phenylalanine make it a valuable tool for designing peptide ligands with tailored affinities and selectivities for specific receptors and enzymes. chemimpex.com The bromine atom at the para-position of the phenyl ring can participate in halogen bonding, a noncovalent interaction that can significantly influence molecular recognition at the atomic level. nih.govnih.gov

In the context of G protein-coupled receptors (GPCRs), which are major drug targets, the design of peptide ligands is a crucial area of research. frontiersin.orgnih.gov The interaction of a peptide ligand with its GPCR is a dynamic process involving conformational changes in both the peptide and the receptor. nih.gov The incorporation of halogenated amino acids like 4-bromophenylalanine can modulate these interactions in several ways. The halogen atom can create steric hindrance, or it can form favorable halogen bonds with electron-donating atoms in the receptor's binding pocket, thereby enhancing binding affinity. nih.gov

For example, systematic halogenation of opioid peptides has been shown to modulate their interaction with opioid receptors. Depending on the position of the halogen and the specific halogen atom (fluorine, chlorine, bromine, or iodine), the peptide's binding affinity can be either reduced due to steric hindrance or enhanced through the formation of a halogen bond with the receptor. nih.gov The strength of this halogen bond is comparable to that of a hydrogen bond and is highly directional. nih.gov

In the realm of enzyme inhibition, peptide-based inhibitors offer high specificity and biological activity. Boc-4-bromo-D-phenylalanine can be incorporated into peptide sequences to design inhibitors that target the active sites of specific enzymes. The bromo-phenyl group can be strategically positioned to interact with key residues in the enzyme's active site, leading to potent and selective inhibition. While specific examples of enzyme inhibitors containing Boc-4-bromo-D-phenylalanine are not detailed in the provided search results, the principles of peptide-based enzyme inhibitor design suggest its potential utility in this area. The development of such inhibitors often involves optimizing the peptide sequence and incorporating non-natural amino acids to enhance binding and stability.

The table below summarizes the potential roles of Boc-4-bromo-D-phenylalanine in peptide ligand design.

| Application Area | Role of Boc-4-bromo-D-phenylalanine | Key Interaction |

| GPCR Ligand Design | Modulation of peptide-receptor binding affinity and selectivity | Halogen bonding, steric interactions nih.gov |

| Enzyme Inhibition | Formation of specific interactions with active site residues | Potential for halogen bonding and hydrophobic interactions |

Contribution to Medicinal Chemistry and Drug Discovery

Scaffold for Novel Therapeutic Agent Development

Boc-4-bromo-D-phenylalanine serves as a versatile scaffold in the development of novel therapeutic agents across various disease areas, including oncology and neuroscience. chemimpex.comnbinno.com Its rigid structure and the presence of a reactive handle (the bromine atom) allow for the construction of complex molecular architectures with desired pharmacological properties.

In cancer drug discovery, scaffolds are essential for creating libraries of compounds to be screened for anticancer activity. nih.govmdpi.com The tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core, for example, has been used as a scaffold to develop analogues of the clinical lead ONC201, resulting in compounds with potent cell growth inhibition in various human cancer cell lines. nih.gov Similarly, the benzofuroxan and aminothiazole scaffolds have been used to create hybrid compounds with selective activity against tumor cell lines. mdpi.com The bromo-phenylalanine moiety can be incorporated into such scaffolds to explore new chemical space and develop agents with improved efficacy and selectivity. The bromine atom can also serve as a site for further chemical modification through cross-coupling reactions, enabling the synthesis of a diverse range of analogues.

In the field of neuroscience drug discovery, there is a significant need for novel therapeutic approaches for debilitating disorders like schizophrenia and Alzheimer's disease. nih.govvanderbilt.edudrugdiscoverynews.com The development of compounds that can modulate complex biochemical pathways in the brain is a major focus. nbinno.com By incorporating 2-Bromo-L-phenylalanine into peptide sequences or small molecules, researchers can influence neurotransmitter systems and protein interactions. nbinno.com While the provided information focuses on the L-isomer, the principles apply to the D-isomer as well, which can offer advantages in terms of metabolic stability. The Warren Center for Neuroscience Drug Discovery has been actively involved in creating new compounds to treat symptoms of schizophrenia, highlighting the importance of novel chemical entities in this field. vanderbilt.edu

The following table illustrates the application of scaffolds in therapeutic agent development.

| Therapeutic Area | Scaffold Example | Desired Outcome |

| Oncology | Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | Inhibition of cancer cell growth nih.gov |

| Oncology | Benzofuroxan and aminothiazole hybrids | Selective cytotoxicity towards tumor cells mdpi.com |

| Neuroscience | Phenylalanine-containing compounds | Modulation of neurotransmitter systems and protein interactions nbinno.com |

Enhancement of Binding Affinity and Selectivity in Drug Design

The incorporation of a bromine atom at the para-position of the phenylalanine ring is a strategic move in drug design to enhance binding affinity and selectivity for a biological target. nih.govpeptide.com This enhancement is often attributed to the ability of the bromine atom to participate in halogen bonding. nih.govnih.gov

A halogen bond is a highly directional, noncovalent interaction between a halogen atom (in this case, bromine) and a Lewis base, such as an oxygen or nitrogen atom, in the binding pocket of a protein. nih.gov The strength of a halogen bond is comparable to that of a hydrogen bond and increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov This interaction can help to properly orient the ligand in the binding site and provide an additional stabilizing force, thereby increasing binding affinity. nih.gov

Systematic studies on the halogenation of opioid peptides have demonstrated that the introduction of a bromine or iodine atom can improve peptide binding to its receptor through the formation of a halogen bond with negatively charged atoms of the protein. nih.gov In contrast, fluorine, being highly electronegative, is more likely to act as a hydrogen bond acceptor. nih.gov

The selectivity of a drug for its intended target over other related proteins is a critical factor in minimizing off-target effects. The directional nature of halogen bonds can be exploited to achieve higher selectivity. By designing a ligand where the bromine atom is positioned to form a halogen bond with a specific residue in the target protein that is not present in off-target proteins, the selectivity can be significantly improved. nih.gov

The following table summarizes the impact of halogenation on binding properties.

| Halogen Atom | Type of Interaction | Effect on Binding Affinity |

| Bromine (Br) | Halogen Bond (Lewis acid) | Can increase affinity nih.gov |

| Iodine (I) | Halogen Bond (Lewis acid) | Can increase affinity nih.gov |

| Chlorine (Cl) | Halogen Bond (Lewis acid) | Can increase affinity nih.gov |

| Fluorine (F) | Hydrogen Bond (acceptor) | Can increase affinity nih.gov |

Role in Structure-Activity Relationship (SAR) Studies

Boc-4-bromo-D-phenylalanine is an invaluable tool in structure-activity relationship (SAR) studies, which are fundamental to the process of drug discovery and optimization. nih.govnih.gov SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. semanticscholar.org This process helps to identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. nih.gov

The incorporation of substituted phenylalanines, such as 4-bromophenylalanine, allows researchers to probe the interactions between a peptide and its receptor. peptide.comnih.gov By altering the electronic and steric properties of the aromatic ring, scientists can gain insights into the nature of the binding pocket. peptide.com The bromine atom, with its specific size, hydrophobicity, and ability to form halogen bonds, provides a unique probe to map out the steric and electronic requirements of the receptor. nih.gov

For example, in the development of cyclic opioid peptide analogues, modifications to the phenylalanine residue in the 3-position have been shown to have a significant impact on opioid activity and receptor selectivity. nih.gov SAR studies on these analogues have revealed that the mode of receptor binding is critically dependent on the structure of this part of the peptide. nih.gov

Furthermore, SAR studies are crucial for the development of inhibitors for targets such as Bruton's tyrosine kinase (BTK), a key protein in B-cell malignancies. By evaluating a series of pyrimido[4,5-d] chemimpex.comnih.govoxazin-2-one derivatives, researchers were able to identify compounds with potent BTK inhibitory activity and establish key SAR trends. nih.gov While this example does not directly involve Boc-4-bromo-D-phenylalanine, it illustrates the general approach of SAR studies where such a building block could be employed to explore the SAR of the phenyl-containing region of a molecule.

The table below provides an overview of the role of substituted amino acids in SAR studies.

| Modification Strategy | Information Gained from SAR |

| Introduction of halogen atoms | Understanding of steric and electronic requirements of the binding pocket; potential for halogen bonding nih.govpeptide.com |

| Alteration of side-chain length and bulk | Probing the size and shape of the binding pocket nih.gov |

| Configurational inversion (D- to L-amino acid) | Determining the importance of stereochemistry for receptor interaction nih.gov |

Targeting Specific Biological Pathways in Disease Treatment

The use of Boc-4-bromo-D-phenylalanine in the synthesis of bioactive peptides and small molecules enables the targeting of specific biological pathways that are dysregulated in various diseases. chemimpex.comrsc.org The ability to design molecules that selectively interact with key proteins in a disease pathway is a cornerstone of modern drug discovery. frontiersin.org

One of the most important classes of biological pathways involves protein-protein interactions (PPIs). rsc.orgacademie-sciences.frrsc.orgnih.gov PPIs are central to most cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders. rsc.orgnih.gov Peptides are ideal candidates for modulating PPIs because they can mimic the secondary structures, such as α-helices, that are often involved in these interactions. rsc.orgrsc.org The incorporation of non-natural amino acids like 4-bromophenylalanine can help to stabilize these secondary structures and enhance the binding affinity and specificity of the peptide for its target protein. rsc.org

Another critical set of pathways is regulated by G protein-coupled receptors (GPCRs). frontiersin.orgfrontiersin.orgnih.gov GPCRs are involved in almost all physiological processes and are the targets of a large percentage of currently marketed drugs. frontiersin.orgnih.gov Peptide ligands that can selectively activate or inhibit specific GPCRs are of great therapeutic interest. For example, in the treatment of type 2 diabetes, dual agonists for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR) are being developed. frontiersin.org The design of such peptides involves careful selection of amino acid residues to achieve the desired activity profile at both receptors.

In the context of cancer, targeting pathways that promote tumor growth and survival is a key strategy. rjpbr.com For instance, thymidine phosphorylase (TP) is an enzyme that is overexpressed in several types of cancer and is involved in angiogenesis and tumor progression. rjpbr.com Developing inhibitors of TP is therefore a valid approach to cancer therapy. The 1,3,4-oxadiazole scaffold is being explored for the development of TP inhibitors. rjpbr.com The incorporation of a 4-bromophenylalanine moiety into such scaffolds could potentially enhance their inhibitory activity.

The following table highlights some biological pathways and the potential role of peptides/molecules containing modified phenylalanine in targeting them.

| Biological Pathway | Therapeutic Target | Role of Modified Phenylalanine-Containing Molecules |

| Protein-Protein Interactions | Disease-relevant PPIs | Stabilization of peptide secondary structure, enhancement of binding affinity and specificity rsc.orgrsc.org |

| GPCR Signaling | Specific GPCRs (e.g., GLP-1R, GCGR) | Modulation of receptor activation or inhibition frontiersin.org |

| Cancer Progression | Enzymes like Thymidine Phosphorylase (TP) | Inhibition of enzymatic activity to block tumor growth and angiogenesis rjpbr.com |

Applications in Lead Optimization and Analog Design

Boc-4-bromo-D-phenylalanine is a highly valued building block in medicinal chemistry, particularly in the phases of lead optimization and analog design. Its utility stems from the unique properties imparted by the bromine atom on the phenyl ring. The introduction of a halogen, such as bromine, can significantly alter the physicochemical properties of a parent compound, including its lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug development. bohrium.comnih.gov

In structure-activity relationship (SAR) studies, the bromine atom serves as a powerful probe. science.gov By systematically replacing hydrogen atoms with bromine at specific positions, medicinal chemists can explore the steric and electronic requirements of a ligand's binding pocket. nih.govrsc.org The bromo substituent can engage in favorable halogen bonding interactions with protein receptors, potentially enhancing binding affinity and selectivity. nih.gov Furthermore, the presence of the bulky and lipophilic bromine atom can be used to fill hydrophobic pockets within a target protein, leading to improved potency. nih.gov

Beyond its role in modifying molecular properties, the aryl bromide moiety of 4-bromo-D-phenylalanine acts as a versatile chemical handle for analog synthesis. chemimpex.comguidechem.com It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of a diverse library of analogs from a common intermediate, which is a key strategy in lead optimization. princeton.edu By coupling different chemical fragments at the bromine position, researchers can efficiently explore a wide chemical space to identify compounds with improved efficacy and safety profiles. csmres.co.uk

Table 1: Impact of the Bromo-Substituent in Lead Optimization

| Feature | Application in Drug Design | Rationale |

|---|---|---|

| Steric Bulk | Probing binding pocket topography | The size of the bromine atom can help define the steric limits of the receptor site. |

| Lipophilicity | Modulating cell permeability and solubility | Halogenation generally increases lipophilicity, which can be tuned to optimize pharmacokinetic properties. |

| Electronic Effects | Altering acidity/basicity and metabolic stability | The electron-withdrawing nature of bromine can influence the reactivity of the molecule and its susceptibility to metabolic enzymes. |

| Halogen Bonding | Enhancing binding affinity | The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in the target protein. |

| Chemical Handle | Facilitating analog synthesis | The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the lead compound. |

Role in Chemical Biology and Protein Engineering

Introduction of Non-Canonical Amino Acids into Proteins

Boc-4-bromo-D-phenylalanine is a precursor to 4-bromo-phenylalanine (pBrF), a non-canonical amino acid (ncAA) that can be site-specifically incorporated into proteins using the technique of genetic code expansion. nih.govnih.gov This powerful method allows for the introduction of novel chemical functionalities into proteins, far beyond the 20 canonical amino acids provided by nature. nih.govlabome.com

The most common strategy for incorporating pBrF involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. cam.ac.ukaddgene.org In this system, a stop codon, typically the amber codon (UAG), is repurposed to encode the ncAA. nih.gov A specific aminoacyl-tRNA synthetase is engineered to exclusively recognize and charge pBrF onto a complementary suppressor tRNA, which has an anticodon that recognizes the UAG codon. acs.orgacs.org When a gene of interest containing a UAG codon at a specific site is expressed in a host organism (like E. coli) equipped with this orthogonal pair and supplied with pBrF, the ribosome inserts pBrF at that position, producing a protein with a precisely placed bromo-phenylalanine residue. nih.govnih.gov Researchers have successfully designed and evolved yeast and E. coli phenylalanyl-tRNA synthetase (PheRS) variants to achieve high-fidelity incorporation of pBrF. nih.govnih.gov

This technology provides a molecular-level precision that enables the creation of proteins with novel properties and functions for a wide range of applications in chemical biology and protein engineering. nih.govcam.ac.uk

Probing Protein Structure and Function through Site-Specific Modification

Once 4-bromophenylalanine is incorporated into a specific site within a protein, its aryl bromide group serves as a unique and bio-orthogonal chemical "tag". ox.ac.uk This tag provides a powerful tool for probing protein structure and function through subsequent, highly selective chemical modifications. nih.gov The C-Br bond is stable under typical biological conditions but can be activated by transition metal catalysts, most notably palladium, to undergo a variety of cross-coupling reactions. princeton.edunih.gov

This "tag-and-modify" strategy enables the attachment of a wide array of probes to a precise location on the protein surface, including:

Fluorescent Dyes: For studying protein localization, dynamics, and interactions using techniques like Fluorescence Resonance Energy Transfer (FRET). springernature.com

Biophysical Probes: Such as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy or infrared probes to investigate local protein environments.

Cross-linking Agents: To identify protein-protein interaction partners or to map intra- and intermolecular distances. nih.gov

Furthermore, the heavy bromine atom itself is useful for X-ray crystallography. Its ability to anomalously scatter X-rays makes it a valuable tool for solving the phase problem in protein structure determination through multiwavelength anomalous diffraction (MAD) phasing. nih.gov

Table 2: Applications of Site-Specific 4-Bromophenylalanine Incorporation

| Application | Technique / Probe Attached | Information Gained |

|---|---|---|

| Structural Analysis | X-ray Crystallography (MAD Phasing) | Helps determine the 3D structure of proteins by solving the phase problem. |

| Protein Dynamics | Fluorescent Probes (via Suzuki/Sonogashira coupling) | Monitors conformational changes, protein folding, and localization in real-time. |

| Protein Interactions | Photo-activatable Cross-linkers | Identifies binding partners and maps interaction interfaces. |

| Local Environment | Spectroscopic Probes (IR, NMR) | Reports on the polarity, hydration, and electric field at a specific site within the protein. nih.gov |

Development of Bio-based Materials with Enhanced Properties

The incorporation of non-canonical amino acids like 4-bromophenylalanine into protein-based polymers opens avenues for the creation of novel bio-based materials with tailored and enhanced properties. nih.gov Artificial proteins can be engineered to serve as alternatives to conventional synthetic polymers, offering advantages in biocompatibility and biodegradability. nih.govmdpi.com

The introduction of the bromo-phenylalanine residue can modify the bulk properties of protein polymers. The halogen atom can increase the hydrophobicity and thermal stability of the material. More significantly, the aryl bromide serves as a latent reactive site for post-expression modification and cross-linking. princeton.edu By designing proteins with multiple, strategically placed 4-bromophenylalanine residues, it is possible to create covalently cross-linked networks. This could lead to the development of:

Engineered Hydrogels: With controlled mechanical properties for applications in tissue engineering and drug delivery.